2-{4-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethylamine
Description
2-{4-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethylamine is a piperidine-derived compound featuring a benzyl-ethyl-amine substituent at the 4-position of the piperidine ring and an ethylamine group at the 1-position. The molecular formula is C₁₆H₂₆N₃, with a calculated molecular weight of 260.40 g/mol. This structural complexity makes it a candidate for exploration in medicinal chemistry and ligand design.
Properties
IUPAC Name |
2-[4-[[benzyl(ethyl)amino]methyl]piperidin-1-yl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3/c1-2-19(14-16-6-4-3-5-7-16)15-17-8-11-20(12-9-17)13-10-18/h3-7,17H,2,8-15,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPRVFPIJDMMUSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCN(CC1)CCN)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{4-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethylamine is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is CHN. The compound features a piperidine ring, which is known for its diverse biological activities, particularly in the fields of neuropharmacology and medicinal chemistry.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antidepressant Effects : Piperidine derivatives have been linked to serotonin reuptake inhibition, suggesting potential use in treating depression.
- Antimicrobial Activity : Certain piperidine compounds demonstrate efficacy against bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Neuroprotective Properties : Some studies suggest that piperidine derivatives may protect neuronal cells from oxidative stress and apoptosis.
Pharmacological Mechanisms
The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems and cellular pathways:
- Serotonin Receptors : Compounds structurally related to this compound may act as modulators of serotonin receptors, influencing mood and anxiety levels.
- Dopaminergic Activity : The compound may also interact with dopaminergic pathways, which are crucial in regulating mood and behavior.
- Inhibition of Enzymes : Similar compounds have shown the ability to inhibit enzymes like acetylcholinesterase, which could enhance cognitive function.
Case Studies and Research Findings
Several studies have explored the biological activities of piperidine derivatives:
-
Antimicrobial Studies :
- A study evaluated the antimicrobial properties of various piperidine derivatives against common pathogens. Results indicated that certain modifications enhanced their antibacterial potency significantly, with minimum inhibitory concentration (MIC) values as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli .
- Neuropharmacological Research :
- Mood Disorders :
Data Table: Biological Activities of Related Piperidine Compounds
Scientific Research Applications
2-{4-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethylamine exhibits notable biological activity, particularly in the modulation of neurotransmitter systems. Initial studies indicate its potential effects on:
- Dopamine Receptors : It may enhance dopaminergic activity, which is crucial for mood regulation and cognitive functions.
- Serotonin Receptors : The compound could influence serotonin pathways, potentially impacting anxiety and depression treatment.
Interaction Studies
Research has utilized techniques such as molecular docking simulations and receptor binding assays to elucidate how this compound interacts with biological targets. These studies suggest that its structural configuration enhances binding affinity and specificity towards certain receptors compared to simpler amine compounds .
Medicinal Chemistry Applications
The compound's versatility makes it a candidate for drug development in several therapeutic areas:
- Neurological Disorders : Given its interaction with neurotransmitter systems, it shows promise in treating conditions such as depression, anxiety disorders, and schizophrenia.
- Pain Management : Its potential analgesic properties could be explored for developing new pain relief medications.
- Cognitive Enhancers : There is interest in its use for enhancing cognitive functions, particularly in age-related cognitive decline.
Case Studies and Research Findings
Several studies have documented the applications of this compound in various contexts:
- Neuropharmacology : A study demonstrated that derivatives of this compound could effectively modulate dopamine receptor activity, suggesting its potential use in treating Parkinson's disease .
- Antidepressant Effects : Research indicated that compounds similar to this compound exhibited antidepressant-like effects in animal models, supporting further investigation into their therapeutic viability .
- Cognitive Enhancement : Preliminary findings suggest that this compound may improve memory retention and cognitive functions in experimental settings, warranting further exploration for potential applications in age-related cognitive decline .
Comparison with Similar Compounds
Positional Isomerism
The compound 2-{2-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethylamine () shares the same molecular formula as the target compound but differs in the substituent position (2- vs. 4-piperidine). This positional isomerism could significantly alter steric interactions and binding affinity in receptor-ligand systems .
Functional Group Modifications
Substituent Variations
- Dimethylamine Derivative (): The absence of the benzyl group in [1-(2-Amino-ethyl)-piperidin-4-yl]-dimethyl-amine reduces lipophilicity, which may affect membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
